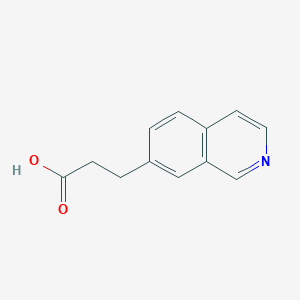

3-(Isoquinolin-7-YL)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-isoquinolin-7-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1,3,5-8H,2,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTHANZFIMNECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702096 | |

| Record name | 3-(Isoquinolin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87087-27-2 | |

| Record name | 3-(Isoquinolin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Isoquinolin 7 Yl Propanoic Acid

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center. nih.gov Consequently, it readily participates in reactions with electrophiles.

Like other pyridine-type nitrogens, the isoquinoline nitrogen can be protonated by strong acids to form isoquinolinium salts. quimicaorganica.org It can also undergo alkylation and acylation. shahucollegelatur.org.in For instance, reaction with alkyl halides or acyl halides would lead to the formation of N-alkyl or N-acyl isoquinolinium salts, respectively. nih.gov

Furthermore, the nitrogen atom can be oxidized to form an N-oxide. shahucollegelatur.org.in This transformation is typically achieved using peroxy acids. shahucollegelatur.org.in The resulting N-oxide can, in turn, influence the reactivity of the heterocyclic ring, for example, by activating it towards certain electrophilic substitutions. quimicaorganica.org A Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been reported as an efficient method for the synthesis of isoquinoline N-oxides in water. researchgate.net

Table 1: Reactions at the Isoquinoline Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Protonation | Strong acids (e.g., HCl) | Isoquinolinium salt |

| Alkylation | Alkyl halides | N-Alkylisoquinolinium salt |

| Acylation | Acyl halides | N-Acylisoquinolinium salt |

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain at the C-7 position of the isoquinoline ring provides a versatile handle for various chemical modifications, primarily centered around the carboxylic acid group.

The carboxylic acid functionality of 3-(Isoquinolin-7-YL)propanoic acid can be readily converted into esters and amides through standard condensation reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netresearchgate.net The rate and yield of the esterification reaction can be influenced by factors such as the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. imperial.ac.uk For example, the esterification of propanoic acid with various alcohols has been studied, demonstrating that primary alcohols generally react faster than secondary alcohols due to steric factors. imperial.ac.uk A study on the esterification of propanoic acid with ethanol, 1-propanol, and butanol over a heterogeneous fiber catalyst reported activation energies of 52.6 kJ/mol, 49.9 kJ/mol, and 47.3 kJ/mol, respectively. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). acs.org A study on the amidation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with various amines in the presence of hydroxysuccinimide (HSU) and DCC at room temperature yielded the corresponding N-alkyl-propanamides in yields ranging from 49–70%. acs.orgnih.gov Another approach involves the reaction of carboxylic acid salts with aryl isocyanates at room temperature, which proceeds with the loss of carbon dioxide to give the corresponding amides in high yield. chemguide.co.uk

Table 2: Esterification and Amidation of Propanoic Acid Derivatives

| Reaction | Reactant | Coupling Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amidation | Propyl amine | HSU/DCC | N-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | - | acs.orgnih.gov |

| Amidation | Butyl amine | HSU/DCC | N-Butyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | - | acs.orgnih.gov |

| Amidation | Isopropyl amine | HSU/DCC | N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 67 | nih.gov |

The carboxyl group of the propanoic acid side chain can undergo both reduction and oxidation reactions.

Reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). quimicaorganica.orgchemguide.co.ukchemistrysteps.com This reaction typically proceeds in two stages: initial formation of an aldehyde, which is then rapidly reduced to the primary alcohol. chemguide.co.uk Due to the high reactivity of LiAlH₄, it is often difficult to isolate the intermediate aldehyde. chemguide.co.uk Borane (BH₃) is another effective reagent for the reduction of carboxylic acids to alcohols. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Oxidation of the carboxyl group, more specifically decarboxylation, results in the removal of the carboxyl carbon as carbon dioxide. msu.edu This can be achieved under various reaction conditions, and the nature of the final product depends on the specific reagents used. msu.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr) on the isoquinoline ring preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgimperial.ac.uk The positions most susceptible to electrophilic attack are C-5 and C-8. shahucollegelatur.org.inquimicaorganica.orgimperial.ac.uk This regioselectivity is attributed to the greater stability of the cationic intermediates formed during the reaction. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. shahucollegelatur.org.in For instance, nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in

Nucleophilic Aromatic Substitution (SNAr) , on the other hand, takes place on the electron-deficient pyridine ring, with the C-1 position being the most favored site for attack. shahucollegelatur.org.iniust.ac.irquimicaorganica.org This is exemplified by the Chichibabin reaction, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to produce 1-aminoisoquinoline. shahucollegelatur.org.in Halogenated isoquinolines, particularly those with a halogen at the C-1 position, are highly reactive towards SNAr, where the halogen is displaced by a nucleophile. shahucollegelatur.org.inquimicaorganica.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to isoquinoline systems. These reactions typically involve the coupling of a halo-isoquinoline with a suitable coupling partner in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling involves the reaction of a halo-isoquinoline with a boronic acid or its ester. This method has been used for the synthesis of various substituted isoquinolines. chemistrysteps.com For example, the direct coupling of 7-bromo-isoquinolines with boronic acid pinacol (B44631) esters can be achieved using a palladium catalyst and a base. chemistrysteps.com

Heck Coupling is the reaction of a halo-isoquinoline with an alkene, such as an acrylate (B77674) derivative, in the presence of a palladium catalyst and a base. nih.govugent.be This reaction is a versatile method for the vinylation or arylation of olefins. organic-chemistry.orgmdpi.com The reaction conditions, including the choice of catalyst, solvent, and base, can significantly influence the outcome of the reaction. ugent.be

Sonogashira Coupling enables the formation of a C-C bond between a halo-isoquinoline and a terminal alkyne. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com It provides a direct route to alkynyl-substituted isoquinolines. wikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on the Isoquinoline Ring

| Reaction | Coupling Partners | Catalyst System (Example) | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 7-Bromo-isoquinoline + Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 7-Aryl-isoquinoline |

| Heck Coupling | 7-Bromo-isoquinoline + Acrylic acid | Pd(OAc)₂ / PPh₃ / Base | 3-(Isoquinolin-7-yl)acrylic acid |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-(Isoquinolin-7-YL)propanoic acid.

¹H NMR (Proton NMR) analysis reveals the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals would correspond to the protons of the isoquinoline (B145761) ring system and the propanoic acid side chain. For the propanoic acid moiety, one would expect to observe two triplet signals corresponding to the two methylene (B1212753) (-CH2-) groups. The protons on the isoquinoline ring would present as a complex pattern of multiplets in the aromatic region of the spectrum. For a related compound, 3-[2-oxoquinolin-1(2H)-yl]propanamide, the ¹H NMR spectrum showed two triplet signals at δ 2.60 and 4.55 ppm for the CH2CO and NCH2 groups, respectively. nih.govacs.org

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct peaks for the carboxyl carbon, the two methylene carbons of the side chain, and the nine carbons of the isoquinoline ring. For instance, in a similar structure, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, the ¹³C NMR spectrum displayed signals for the methylene carbons, the ester carbonyl carbon, and the carbons of the quinoline (B57606) ring, with a characteristic signal at δ 38.2 ppm indicating N-substitution. nih.gov The presence of three distinct chemical shifts in the ¹³C NMR spectrum of propanoic acid confirms its three different carbon environments. docbrown.info

A representative, though general, dataset for the propanoic acid portion is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a Propanoic Acid Moiety

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Triplet | -CH₂- adjacent to COOH |

| ¹H | ~2.8 | Triplet | -CH₂- adjacent to aromatic ring |

| ¹³C | ~30 | Singlet | -CH₂- |

| ¹³C | ~35 | Singlet | -CH₂- |

| ¹³C | ~175 | Singlet | -COOH |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, MALDI-MS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C12H11NO2, with a monoisotopic mass of 201.07898 Da. uni.lu

Different ionization techniques can be utilized. For instance, in a study of related alkanoic acids using an atmospheric pressure corona discharge ionization (APCDI) source, protonated molecules were readily observed. nih.gov For a related quinolone derivative, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry in positive mode showed the (M+Na)⁺ ion at m/z 281.16. nih.gov

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for propanoic acid derivatives include the loss of the carboxyl group or cleavage of the bond between the aliphatic chain and the aromatic ring. researchgate.netdocbrown.info

Table 2: Predicted m/z values for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

| [M+NH₄]⁺ | 219.11280 |

| [M+K]⁺ | 240.04214 |

| [M+H-H₂O]⁺ | 184.07624 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, which is broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com

C-H Stretch: Absorptions for the aromatic and aliphatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. docbrown.infospectroscopyonline.com

C=N and C=C Stretches: The isoquinoline ring will exhibit characteristic C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.

C-O Stretch: A medium intensity band for the C-O stretching of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range. spectroscopyonline.com

O-H Bend: A broad O-H wagging (out-of-plane bend) can often be observed around 960-900 cm⁻¹. spectroscopyonline.com

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |

| 1650-1450 | C=N, C=C stretches | Isoquinoline Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 960-900 (broad) | O-H bend | Carboxylic Acid |

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula, C₁₂H₁₁NO₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For instance, in the synthesis of a related compound, 3-[2-oxoquinolin-1(2H)-yl]propanamide, elemental analysis was used to confirm the calculated and found percentages of C, H, and N. acs.org

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₁NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 71.63% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.90% |

| Total | 201.225 | 100.00% |

Investigation of Biological Activities and Molecular Interactions

In Vitro Studies on Enzyme Inhibition and Receptor Binding

No specific data from the search results detail the in vitro enzyme inhibition or receptor binding profile of 3-(Isoquinolin-7-YL)propanoic acid. Research in this area has primarily focused on derivatives or analogous structures.

Specific Enzyme Targets (e.g., D-Amino Acid Oxidase, Acetylcholinesterase, Butyrylcholinesterase, Urease, Poly(ADP-ribose) Polymerase (PARP) enzymes, Epidermal Growth Factor Receptor (EGFR))

There are no specific studies within the search results demonstrating the inhibitory action of this compound on the enzymes listed. However, research on structurally related compounds provides insight into the potential of similar chemical scaffolds:

Epidermal Growth Factor Receptor (EGFR): Certain derivatives of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid have been shown to cause potent EGFR inhibition. nih.gov Another study suggested that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may also interact with EGFR. mdpi.com

D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that degrades D-amino acids and is a target for conditions like schizophrenia. nih.govnih.govwikipedia.orgcore.ac.uk While various inhibitors have been developed, none of the search results link this activity to this compound.

Poly(ADP-ribose) Polymerase (PARP) enzymes: Some dihydropyridine carboxylic acids have been investigated for their binding to the catalytic site of PARP-1, an enzyme involved in DNA repair and overexpressed in some cancers. mdpi.com

Receptor Antagonism/Agonism (e.g., Leukotriene D4 Receptor Antagonism, 5-HT Receptors)

Specific data on the agonist or antagonist activity of this compound at Leukotriene D4 or 5-HT receptors are not available in the provided search results.

Leukotriene D4 Receptor Antagonism: The development of potent Leukotriene D4 (LTD4) receptor antagonists, which are crucial in the pathogenesis of asthma, has been explored. nih.gov Research has led to the identification of complex quinoline-based compounds, such as MK-571, that show high-affinity antagonism at the LTD4 receptor. nih.govduke.edu

5-HT Receptors: Serotonin (5-HT) receptors are involved in a wide range of physiological and neurological processes. nih.govwikipedia.org Studies have been conducted on isoquinoline-sulfonamide derivatives, which act as multi-receptor agents, showing antagonistic activity at 5-HT₂A and 5-HT₇ receptors, among others. nih.gov

Antimicrobial Activity Research (Antibacterial, Antifungal, Antimalarial, Antiviral)

While the antimicrobial profile of this compound is not specifically documented in the search results, the isoquinoline (B145761) scaffold is a known pharmacophore in the development of antimicrobial agents.

Antibacterial Activity: Isoquinoline-3-carboxylic acid has demonstrated significant antibacterial effects against various plant pathogenic bacteria. researchgate.net Furthermore, novel alkynyl isoquinoline compounds have shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The propanoic acid moiety itself is also known to possess antimicrobial properties. nih.gov

Antiviral Activity: Research into isoquinoline derivatives has revealed potential antiviral applications. One study identified a substituted isoquinolone derivative that was effective against influenza A and B viruses. nih.gov Another early study noted the in vitro antiviral activity of certain isoquinoline drugs against rhinoviruses. nih.gov

Antiproliferative and Cytotoxicity Studies in Non-Human Cellular Models

Direct evidence of antiproliferative or cytotoxic effects of this compound was not found in the search results. However, numerous studies have confirmed the anticancer potential of various propanoic acid and quinoline (B57606)/isoquinoline derivatives.

Derivatives of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid exhibited potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

Compounds derived from 2-oxo-3-phenylquinoxaline showed significant reductions in the viability of HCT-116 colorectal cancer cells. nih.gov

Organotin(IV) carboxylates derived from propanoic acid derivatives displayed outstanding antiproliferative activity against a panel of human cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives also showed promising antiproliferative effects, particularly against lung cancer models. mdpi.com

The table below summarizes the cytotoxic activity of some of these related propanoic acid derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (9e) | MCF-7 | 1.32 µM | nih.gov |

| 2-oxo-3-phenylquinoxaline derivative (2a) | HCT-116 | 28.85 ± 3.26 µg mL⁻¹ | nih.gov |

| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 | 26.75 ± 3.50 µg mL⁻¹ | nih.gov |

| Triphenyltin(IV) propanoic acid derivatives (Ph₃SnL1-L3) | Various | 0.100 to 0.758 µM | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | A549 | 2.47 µM | mdpi.com |

Anti-inflammatory and Analgesic Research in Pre-clinical Models

There is no specific mention in the search results of pre-clinical studies investigating the anti-inflammatory or analgesic properties of this compound. Research on related structures suggests that the isoquinoline nucleus can be a component of anti-inflammatory molecules. One novel isoquinoline derivative was found to exhibit anti-inflammatory properties by reducing the expression of NF-κB and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Additionally, various other propionic acid derivatives have been evaluated as analgesic and anti-inflammatory agents in animal models. nih.govresearchgate.netnih.gov

Investigation of Antioxidant Properties

The antioxidant capacity of this compound has not been specifically reported in the provided search results. The antioxidant potential of related chemical classes has been explored, with varied results. For instance, a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds with potent antioxidant properties in the DPPH radical scavenging assay. mdpi.com In contrast, another investigation into ten different quinoline derivatives concluded that they lacked significant antioxidative capacities compared to ascorbic acid. nih.gov

Due to the lack of specific research findings for this compound in the provided search results, detailed data tables for its direct biological activities could not be generated.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on the Isoquinoline (B145761) Core and Propanoic Acid Chain on Activity

The biological activity of 3-(Isoquinolin-7-YL)propanoic acid and its derivatives is significantly influenced by the nature and position of substituents on both the isoquinoline ring system and the propanoic acid chain.

Substitutions on the Isoquinoline Core

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its decoration with various functional groups can dramatically alter its biological properties. nih.gov Research on related isoquinoline-containing molecules has provided insights into potential SAR trends. For instance, in a series of bicyclic isoquinoline adducts, derivatives bearing a 7-fluoro or 6-chloro substituent on the isoquinoline ring exhibited significant inhibitory activity against phosphodiesterase 4B (PDE4B). This suggests that the introduction of electron-withdrawing groups at the 7-position of the isoquinoline core of this compound could be a promising strategy to enhance its activity against certain biological targets.

Furthermore, studies on other isoquinoline alkaloids have highlighted the importance of substitutions at the C-7 position for their bioactivity. rsc.org The nature of the substituent at this position, whether it be a simple alkyl group, a more complex aryl group, or a hydrogen-bond donor or acceptor, can influence the molecule's interaction with its biological target. For example, in a study of isoquinoline-5-sulfonamide (B1244767) inhibitors of protein kinase B, various substitutions on the isoquinoline ring were explored to optimize potency and selectivity. nih.gov

The table below summarizes the potential impact of substituents on the isoquinoline core based on findings from related compounds.

| Substitution Position | Substituent Type | Potential Impact on Activity |

| C-6 | Halogen (e.g., Chloro) | May enhance inhibitory activity (e.g., against PDE4B) |

| C-7 | Halogen (e.g., Fluoro) | May enhance inhibitory activity (e.g., against PDE4B) |

| C-7 | Various substituents | Can significantly affect overall bioactivity |

Modifications to the Propanoic Acid Chain

The propanoic acid moiety of this compound is a critical component for its biological activity, likely involved in key interactions with target proteins, such as forming salt bridges or hydrogen bonds. Modifications to this chain can impact the molecule's potency, selectivity, and pharmacokinetic properties.

Research on other compounds containing a propanoic acid side chain has shown that alterations to its length, rigidity, and the nature of the acidic group can have profound effects. For example, shortening or lengthening the alkyl chain can alter the distance to the acidic group, which may be crucial for optimal binding to a receptor or enzyme active site.

Introducing substituents on the propanoic acid chain itself can also modulate activity. For instance, the introduction of a methyl group on the alpha-carbon could introduce a chiral center, potentially leading to stereoselective activity.

Rational Design of Analogues based on SAR Findings

The insights gained from SAR studies provide a foundation for the rational design of novel analogues of this compound with improved therapeutic potential. The goal of rational design is to systematically modify the lead compound to enhance desired properties while minimizing undesirable ones. nih.gov

Based on the SAR findings for related isoquinoline compounds, a rational design strategy for new analogues could involve:

Systematic Substitution on the Isoquinoline Ring: Based on the observation that halogen substituents at the C-6 and C-7 positions can enhance activity, a library of analogues with different halogens (F, Cl, Br, I) and other electron-withdrawing or electron-donating groups at these positions could be synthesized and evaluated. This would help to map the electronic and steric requirements for optimal activity.

Exploration of Different Linkers: The propanoic acid linker could be systematically varied. This could include changing the chain length to butanoic or pentanoic acid derivatives, or introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, to fix the relative orientation of the isoquinoline core and the acidic head group.

Introduction of New Functional Groups: Based on the target of interest, new functional groups could be introduced to the isoquinoline ring to create additional interactions with the binding site. For example, if a hydrogen bond donor is required in a specific region of the binding pocket, a hydroxyl or amino group could be introduced.

The design of novel histone deacetylase (HDAC) inhibitors based on an isoquinoline scaffold serves as a relevant example of rational design. nih.gov In that study, a detailed SAR investigation guided the synthesis of a series of isoquinoline-based hydroxamic acids with potent inhibitory activities. nih.gov

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.govresearchgate.netdrughunter.comacs.org This involves replacing a functional group with another group that has similar steric and electronic properties.

Bioisosteres for the Carboxylic Acid Group

The carboxylic acid group of this compound is a key pharmacophoric feature. However, carboxylic acids can sometimes be associated with poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. researchgate.net Replacing the carboxylic acid with a suitable bioisostere can address these issues.

Common bioisosteres for carboxylic acids include:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. drughunter.com They are acidic and can participate in similar ionic and hydrogen bonding interactions as a carboxylic acid. The replacement of a carboxylic acid with a tetrazole has been shown to improve the in vivo efficacy of some drugs. drughunter.com

Sulfonamides: Sulfonamides are another class of acidic functional groups that can mimic the interactions of a carboxylic acid.

Hydroxamic Acids: Hydroxamic acids are also known bioisosteres of carboxylic acids and have been successfully incorporated into a number of approved drugs. nih.gov

Other Heterocyclic Rings: A variety of five-membered heterocyclic rings containing nitrogen, oxygen, and/or sulfur atoms can also serve as carboxylic acid surrogates. These include oxadiazoles, thiadiazoles, and triazoles. nih.gov

The table below presents a selection of potential bioisosteric replacements for the carboxylic acid group and their general properties.

| Bioisostere | General Properties | Potential Advantages |

| Tetrazole | Acidic, can form similar ionic and hydrogen bonds to a carboxylic acid. drughunter.com | Can improve metabolic stability and in vivo efficacy. drughunter.com |

| Sulfonamide | Acidic, can mimic hydrogen bonding patterns. | May improve lipophilicity and cell permeability. |

| Hydroxamic Acid | Can chelate metal ions, acts as a hydrogen bond donor and acceptor. nih.gov | Can lead to potent enzyme inhibitors. |

| Oxadiazole | Heterocyclic ring that can mimic the spatial arrangement of a carboxylic acid. nih.gov | Can improve metabolic stability. |

Bioisosteric Replacement of the Isoquinoline Ring

While less common than replacing the carboxylic acid, the isoquinoline ring itself could be replaced with other bicyclic heteroaromatic systems to explore new chemical space and potentially discover analogues with novel activity profiles. Potential bioisosteres for the isoquinoline ring could include quinoline (B57606), quinoxaline, or benzothiazole, among others. Such replacements would significantly alter the electronic distribution and hydrogen bonding capacity of the core scaffold, leading to potentially different biological activities.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 3-(Isoquinolin-7-YL)propanoic acid, to the active site of a target protein. This prediction is based on scoring functions that estimate the binding energy, with lower energy scores typically indicating a higher binding affinity. nih.gov

For instance, in studies of related compounds, derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid were docked into the epidermal growth factor receptor (EGFR) protein. One derivative exhibited a strong binding affinity with a binding energy of -17.89 kcal/mol, forming critical hydrogen bond interactions with the key amino acid Met 769. researchgate.net Similarly, docking studies on other propanoic acid derivatives against targets like 5-lipoxygenase (5-LOX) have been used to identify potential inhibitors by evaluating their binding energy and interactions with active site residues. mdpi.comresearchgate.net

Should this compound be subjected to such a study, the results would likely be presented in a table summarizing its binding affinity against various potential protein targets.

Table 1: Illustrative Molecular Docking Results for a Propanoic Acid Derivative This table is for illustrative purposes, based on findings for related compounds.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| EGFR | 2J6M | -17.89 | Met 769 | Leu 718, Val 726, Ala 743 |

| 5-LOX | 3V99 | -8.5 | Gln 548, His 545 | Phe 177, Leu 414 |

| PARP1 | 4R6E | -7.2 | Gly 863, Ser 904 | Tyr 907, Phe 897 |

Data derived from studies on structurally similar compounds to illustrate typical outputs of molecular docking simulations. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods can calculate various molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often implies higher chemical reactivity and lower kinetic stability. researchgate.net

For example, DFT studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been used to understand the reactive electrophilic species involved in their synthesis. sigmaaldrich.com In other research, the relationship between calculated electronic parameters (like HOMO-LUMO energies) and the biological activity of compounds is investigated to guide the design of new molecules with enhanced properties. researchgate.net These calculations provide insights into how a molecule like this compound might participate in chemical reactions or interact with biological targets on an electronic level.

Table 2: Illustrative DFT-Calculated Electronic Properties This table presents typical parameters obtained from DFT calculations for organic molecules and is for illustrative purposes.

| Parameter | Value | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity. |

Values are representative examples from DFT studies on related heterocyclic compounds. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. This technique models the motion of every atom in a system, offering insights into conformational changes, molecular flexibility, and the stability of ligand-protein complexes. nih.gov An MD simulation can validate the stability of a binding pose predicted by molecular docking by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. Stable RMSD values suggest a stable binding complex. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. nih.gov

For a compound like this compound, MD simulations could be used to:

Assess the stability of its docked pose within a target's active site.

Analyze the persistence of key interactions, such as hydrogen bonds, over time.

Explore different conformational states of the molecule, which could influence its biological activity.

Provide a more accurate estimation of binding free energy through methods like MM-PBSA or MM-GBSA.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a crucial step in early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and experimental testing. Various computational models and software are used to predict properties based on a molecule's structure.

While specific ADME data for this compound is not published, data for its positional isomer, 3-(isoquinolin-6-yl)propanoic acid, is available from computational predictions. uni.lunih.gov These predictions can offer a preliminary assessment of its potential drug-likeness. Key parameters often include molecular weight, lipophilicity (logP), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. For example, studies on other isoquinoline (B145761) derivatives have shown their potential for good ADME characteristics, which supports their development as drug candidates. nih.gov

Table 3: Predicted Physicochemical and ADME Properties for a Related Isomer Data based on computational predictions for the positional isomer, 3-(isoquinolin-6-yl)propanoic acid, from PubChem. uni.lunih.gov

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C12H11NO2 | Basic chemical identity. |

| Molecular Weight | 201.22 g/mol | Influences absorption and diffusion; typically <500 Da is preferred. |

| XlogP3 | 1.9 | A measure of lipophilicity; affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of hydrogen atoms bonded to N or O; influences binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; influences binding and solubility. |

| Rotatable Bonds | 3 | A measure of molecular flexibility; fewer than 10 is often desired for good bioavailability. |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Predicts drug transport properties; <140 Ų is associated with good oral bioavailability. |

Potential Research Applications and Future Directions

Development of Research Probes and Chemical Tools for Biological Investigations

The development of specialized molecular probes is crucial for unraveling complex biological processes. While specific research utilizing 3-(isoquinolin-7-YL)propanoic acid as a chemical probe is not yet widely documented, its structural characteristics make it a promising candidate for such applications. The isoquinoline (B145761) nucleus is a known pharmacophore present in many biologically active compounds, and the propanoic acid tail provides a convenient handle for modification.

This allows for the potential attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the molecule. Such tagged versions of this compound could be used to visualize and track the molecule's interactions with cellular components, helping to identify its binding partners and elucidate its mechanism of action. Furthermore, the development of designer tetrazine probes for the chemical labeling of natural products highlights a growing trend in creating tools for reactivity-guided isolation and identification of novel bioactive molecules, a strategy that could be adapted for isoquinoline derivatives.

Role as Synthetic Intermediates for Advanced Materials or Complex Molecules

The bifunctional nature of this compound, possessing both a heterocyclic aromatic ring system and a carboxylic acid group, makes it a valuable intermediate in organic synthesis. The isoquinoline moiety can be used in the manufacture of dyes, paints, insecticides, and fungicides. acs.org It can also act as a corrosion inhibitor. acs.org

The propanoic acid chain offers a reactive site for various chemical transformations, such as amidation and esterification. This allows for the incorporation of the isoquinoline scaffold into larger, more complex molecular architectures. For instance, it can be envisioned as a building block for the synthesis of novel polymers or advanced materials with unique optical or electronic properties. The development of luminescent materials from dihydrothieno[2,3-c]isoquinolines demonstrates the potential of isoquinoline derivatives in materials science. chem960.com

In the realm of medicinal chemistry, this compound can serve as a key precursor for the synthesis of more elaborate drug candidates. The carboxylic acid group can be converted into a variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Identification of Unexplored Biological Targets and Pathways for Isoquinoline Derivatives

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.gov Isoquinoline derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Current time information in Bangalore, IN.nih.gov

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of isoquinoline alkaloids is known to interact with a variety of proteins and signaling pathways. For example, some isoquinoline alkaloids have been found to inhibit enzymes such as topoisomerases and protein kinases, which are crucial for cell growth and proliferation. nih.govworldbank.org Others have been shown to modulate the activity of receptors involved in neurotransmission.

The unique substitution pattern of this compound may confer selectivity for novel or underexplored biological targets. High-throughput screening and chemoproteomic approaches could be employed to identify the specific cellular partners of this compound, thereby uncovering new therapeutic opportunities for diseases such as cancer and neurodegenerative disorders. For instance, studies on isoquinolinequinone N-oxides have revealed potent activity against multidrug-resistant cancer cells, highlighting the potential for discovering novel anticancer agents within this chemical class. bldpharm.com

Emerging Synthetic Methodologies for Isoquinoline-Based Compounds

The synthesis of isoquinoline derivatives has been a long-standing area of research in organic chemistry. Current time information in Bangalore, IN. Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been widely used, but there is a continuous drive to develop more efficient, versatile, and environmentally friendly synthetic strategies. bldpharm.com

Recent advances in catalysis have led to the development of novel methods for constructing the isoquinoline core and for functionalizing it at various positions. For example, transition-metal-catalyzed cross-coupling reactions have become powerful tools for introducing a wide range of substituents onto the isoquinoline ring. google.com Furthermore, C-H activation strategies are emerging as a highly atom-economical approach for the direct functionalization of isoquinolines, avoiding the need for pre-functionalized starting materials. google.com

The synthesis of this compound itself can be approached through various synthetic routes, likely involving the construction of the isoquinoline ring followed by the introduction or modification of the propanoic acid side chain. The development of new synthetic methods will not only facilitate the production of this specific compound but also enable the creation of a diverse library of related derivatives for biological evaluation.

Challenges and Opportunities in Isoquinoline-Based Chemical Biology and Drug Discovery Research (pre-clinical stage)

Despite the immense potential of isoquinoline-based compounds, several challenges remain in their preclinical development. One of the primary hurdles is achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity. The inherent promiscuity of the isoquinoline scaffold, while advantageous for discovering new activities, can also lead to unwanted side effects.

Another challenge lies in optimizing the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME). Poor solubility and metabolic instability can limit the therapeutic potential of otherwise potent compounds. For example, while some isoquinoline-tethered quinazoline (B50416) derivatives show enhanced HER2 inhibition, many exhibit poor metabolic stability. nih.gov

However, these challenges also present significant opportunities for innovation. The development of computational modeling and structure-based drug design approaches can aid in the rational design of more selective and drug-like isoquinoline derivatives. Advances in formulation and drug delivery technologies can help to overcome issues with solubility and bioavailability.

The preclinical stage of research for compounds like this compound is ripe with possibilities. A systematic investigation of its biological activities, coupled with a thorough evaluation of its ADME properties, will be crucial in determining its potential as a lead compound for drug discovery. The exploration of its use as a chemical probe and synthetic intermediate will further expand its utility in the broader scientific community.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of 3-(Isoquinolin-7-YL)propanoic acid that influence its reactivity and interactions?

- Answer : The compound consists of an isoquinoline ring substituted at the 7-position with a propanoic acid moiety. Its molecular formula is C₁₄H₁₃NO₂ with a molecular weight of 214.31 g/mol . The carboxylic acid group enables hydrogen bonding and salt formation, while the isoquinoline core contributes to π-π stacking interactions. These properties are critical for solubility, crystallinity, and biological interactions. Characterization via ¹H/¹³C NMR and HPLC is recommended to confirm purity and structural integrity .

Q. What are the standard synthetic routes for preparing this compound?

- Answer : A common method involves esterification of the corresponding propanoic acid precursor (e.g., ethyl ester derivatives) followed by hydrolysis. For example, Ethyl 3-(isoquinolin-5-yl)propanoate synthesis via esterification of 3-(isoquinolin-5-yl)propanoic acid with ethanol can be adapted for the 7-yl isomer . Reaction conditions (e.g., acid catalysts, temperature) must be optimized to avoid side products like lactamization or decarboxylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the isoquinoline ring and propanoic acid chain. For example, coupling constants in ¹H NMR can distinguish between regioisomers (e.g., 5-yl vs. 7-yl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can cross-coupling reactions involving boronic acid derivatives functionalize this compound for structure-activity studies?

- Answer : The isoquinoline ring can undergo Suzuki-Miyaura coupling with boronic acids (e.g., 3-Methoxyisoquinolin-7-ylboronic acid) to introduce aryl/heteroaryl groups at specific positions . Key considerations include:

- Protecting the carboxylic acid group to prevent side reactions.

- Using Pd catalysts (e.g., Pd(PPh₃)₄) and optimizing solvent systems (e.g., DMF/H₂O) for high yields .

Q. What methodological strategies are effective for analyzing metabolic pathways of this compound in biological systems?

- Answer :

- Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylated, sulfated, or glucuronidated derivatives) based on pathways observed in structurally similar compounds like 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid .

- Isotope Labeling : Incorporate ¹³C or ²H isotopes to track metabolic transformations in vitro or in vivo .

Q. How does the substitution position (7-yl vs. 5-yl) on the isoquinoline ring affect physicochemical and biological properties?

- Answer : The 7-yl substitution alters electronic distribution and steric hindrance compared to the 5-yl isomer (e.g., Ethyl 3-(isoquinolin-5-yl)propanoate). Computational modeling (e.g., DFT) can predict differences in logP , pKa, and binding affinity to targets like enzymes or receptors . Experimental validation via X-ray crystallography or surface plasmon resonance (SPR) is recommended for confirmation .

Q. What advanced purification techniques resolve challenges in isolating high-purity this compound?

- Answer :

- Preparative HPLC : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the compound and byproducts .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.